Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)

1017587-57-3 structure
Nome do Produto:(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
- (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- -<small>D<
- Gal[246Bn,3All]-β-SPh
- SODIUM GLUCOHEPTONATE
- (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
- (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- T71530
- 1017587-57-3
- CS-0214483
- (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
-
- MDL: MFCD11112183
- Inchi: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33-,34-,35-,36-/m1/s1
- Chave InChI: OZARVANREPUDBF-JZPVOVDPSA-N
- SMILES: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])O1)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C([H])=C([H])[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Propriedades Computadas
- Massa Exacta: 582.24400
- Massa monoisotópica: 582.24399548g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 42
- Contagem de Ligações Rotativas: 15
- Complexidade: 726
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 71.4
- XLogP3: 7
Propriedades Experimentais
- Densidade: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 693.1±55.0 °C at 760 mmHg
- Ponto de Flash: 373.0±31.5 °C
- Solubilidade: Insuluble (1.3E-4 g/L) (25 ºC),
- PSA: 71.45000
- LogP: 7.46240
- Pressão de vapor: 0.0±2.1 mmHg at 25°C
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P108
- Instrução de Segurança: H303+H313+H110
- Condição de armazenamento:0-10°C
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | C380173-100mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1660-1G |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
¥155.00 | 2024-04-18 | |
TRC | C380173-10mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473756-1 g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, |
1017587-57-3 | 1g |
¥5,212.00 | 2023-07-11 | ||
A2B Chem LLC | AE13812-250mg |
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 250mg |
$173.00 | 2024-04-20 | |
Aaron | AR008W5C-250mg |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside |
1017587-57-3 | 98% | 250mg |
$193.00 | 2025-03-05 | |
A2B Chem LLC | AE13812-1g |
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
$475.00 | 2024-04-20 | |
1PlusChem | 1P008VX0-1g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
$432.00 | 2023-12-27 | |
abcr | AB261766-1g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; . |
1017587-57-3 | 1g |
€408.40 | 2025-02-19 | ||
TRC | C380173-50mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 50mg |
$ 95.00 | 2022-06-06 |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Literatura Relacionada
-
Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane) Produtos relacionados
- 75777-37-6(Phosphonic acid, [2-(bromomethyl)phenyl]-, diethyl ester)
- 1558306-70-9(2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetic acid)
- 2137985-97-6(3-amino-1-(2-methoxycyclopentyl)-1,2-dihydropyridin-2-one)
- 1448072-27-2(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 2171627-10-2(1-(3-aminooxolan-3-yl)-3,3-dimethylcyclobutan-1-ol)
- 879037-24-8(2-(2,4-dichlorophenyl)methyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one)
- 2380415-50-7((3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester)
- 1804908-76-6(Ethyl 5-cyano-3-fluoro-2-iodobenzoate)
- 1699014-34-0(5-[(azetidin-3-yloxy)methyl]-1-cyclopropyl-1H-imidazole)
- 1308958-34-0((S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1017587-57-3)(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane

Pureza:99%
Quantidade:1g
Preço ($):253.0